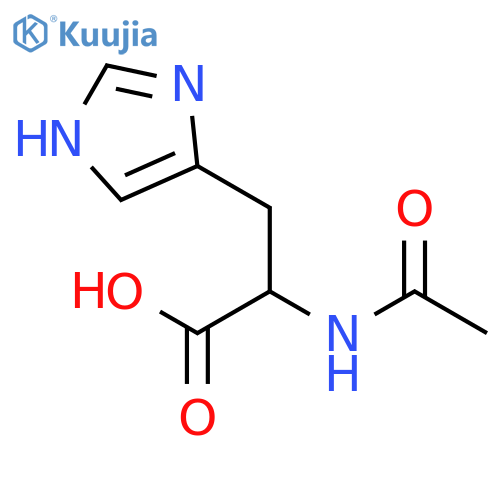Cas no 75983-68-5 (N-acetyl-D-Histidine)

N-acetyl-D-Histidine structure
商品名:N-acetyl-D-Histidine
N-acetyl-D-Histidine 化学的及び物理的性質
名前と識別子
-
- N-acetyl-D-Histidine
- AM806047
- AKOS037646436
- (R)-2-acetamido-3-(1H-imidazol-4-yl)propanoicacid
- UNII-AS1P9F670T
- AS-68862
- EN300-907329
- N-Acetylhistidine, D-
- SCHEMBL6026424
- (2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
- MFCD20760261
- AS1P9F670T
- (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid
- (R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid
- 75983-68-5
-
- MDL: MFCD20760261
- インチ: InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1
- InChIKey: KBOJOGQFRVVWBH-SSDOTTSWSA-N
- ほほえんだ: CC(=O)N[C@H](CC1=CN=CN1)C(=O)O
計算された属性
- せいみつぶんしりょう: 197.08004122g/mol
- どういたいしつりょう: 197.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
N-acetyl-D-Histidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB455439-100mg |
(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid; . |
75983-68-5 | 100mg |
€321.20 | 2023-09-03 | ||
| eNovation Chemicals LLC | D767011-100mg |
(2R)-2-Acetamido-3-(1h-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 100mg |
$355 | 2024-06-06 | |
| Chemenu | CM323607-1g |
(R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 1g |
$624 | 2021-06-09 | |
| Enamine | EN300-907329-0.5g |
(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95.0% | 0.5g |
$363.0 | 2025-03-21 | |
| abcr | AB455439-1 g |
(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid; . |
75983-68-5 | 1g |
€1,431.50 | 2023-07-18 | ||
| Alichem | A069005450-250mg |
(2R)-2-acetamido-3-(1h-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 250mg |
$309.56 | 2023-09-01 | |
| Enamine | EN300-5747255-0.05g |
(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 0.05g |
$407.0 | 2024-05-20 | |
| Key Organics Ltd | AS-68862-0.25g |
(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |
75983-68-5 | >95% | 0.25g |
£445.00 | 2025-02-08 | |
| Enamine | EN300-5747255-0.25g |
(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 0.25g |
$447.0 | 2024-05-20 | |
| Enamine | EN300-5747255-0.5g |
(2R)-2-acetamido-3-(1H-imidazol-4-yl)propanoic acid |
75983-68-5 | 95% | 0.5g |
$465.0 | 2024-05-20 |
N-acetyl-D-Histidine 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
75983-68-5 (N-acetyl-D-Histidine) 関連製品
- 15191-21-6(N-Formyl-L-histidine)
- 147732-56-7(Palmitoyl Tripeptide-1)
- 2497-02-1(N-Acetyl-L-histidine)
- 9001-99-4(Ribonuclease (DNase free) Solution)
- 2489-13-6((S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid)
- 10101-30-1(2-acetamido-3-(1H-imidazol-4-yl)propanoic acid)
- 49557-75-7(Glycyl-l-histidyl-l-lysine)
- 56353-15-2(N-Acetylcarnosine)
- 305-84-0(beta-Alanyl-L-Histidine)
- 3650-73-5((2S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:75983-68-5)N-acetyl-D-Histidine

清らかである:99%
はかる:5g
価格 ($):406.0